N-benzyl-N-isopropyl-2-oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)acetamide

Description

Properties

IUPAC Name |

N-benzyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-propan-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31N3O3/c1-20(2)30(17-21-11-5-3-6-12-21)27(33)26(32)23-18-29(24-14-8-7-13-22(23)24)19-25(31)28-15-9-4-10-16-28/h3,5-8,11-14,18,20H,4,9-10,15-17,19H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBNKBBCVYMXUTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC1=CC=CC=C1)C(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-benzyl-N-isopropyl-2-oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and therapeutic potential based on diverse research findings.

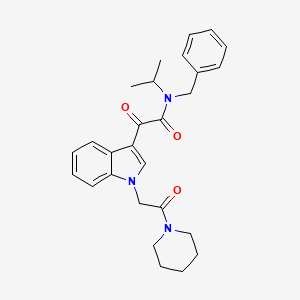

Chemical Structure

The compound can be described by the following chemical structure:

Biological Activity Overview

Research indicates that this compound exhibits a variety of biological activities, particularly in the realms of anticancer and antimicrobial effects. The following sections detail specific findings related to its biological activity.

Anticancer Activity

Several studies have demonstrated the anticancer potential of this compound, particularly against various cancer cell lines.

Efficacy Against Cancer Cell Lines

A study reported that this compound showed significant cytotoxic effects on MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines, with IC50 values indicating potent activity:

| Cell Line | IC50 Value (μM) | Reference Compound | IC50 Value of Reference (μM) |

|---|---|---|---|

| MCF-7 | 0.48 | Doxorubicin | 1.93 |

| HCT-116 | 0.78 | Doxorubicin | 2.84 |

These findings suggest that the compound may induce apoptosis in cancer cells through caspase activation, as evidenced by increased caspase 3/7 activity in treated cells .

The proposed mechanism involves the compound's ability to interact with specific cellular pathways that regulate apoptosis and cell proliferation. Flow cytometry analyses revealed that treatment with this compound leads to cell cycle arrest at the G1 phase, indicating a disruption in normal cell cycle progression .

Molecular Docking Studies

Molecular docking studies have suggested that the compound binds effectively to target proteins involved in cancer progression, enhancing its potential as an anticancer agent. The presence of electron-withdrawing groups in its structure appears crucial for maintaining high biological activity .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial effects against various bacterial strains.

Antimicrobial Efficacy

The Minimum Inhibitory Concentration (MIC) values for this compound against common pathogens are summarized below:

| Bacterial Strain | MIC Value (μg/mL) | Reference Compound | MIC Value of Reference (μg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 64 | Chloramphenicol | 30 |

| Escherichia coli | 120 | Ciprofloxacin | 15 |

These results indicate that the compound exhibits comparable or superior antimicrobial activity when compared to standard antibiotics .

Comparison with Similar Compounds

Substituent Variations on the Indole Core

N-Benzyl-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide () :

- Structural Difference : Lacks the piperidinyl-ethyl chain on the indole nitrogen; instead, the indole 2-position is substituted with a phenyl group.

- Implications : The phenyl group may increase steric hindrance, reducing conformational flexibility compared to the target compound. The absence of the piperidinyl-ethyl chain could lower solubility in polar solvents .

- 2-(1H-Indol-3-yl)-2-oxo-N-propylacetamide (): Simplified Structure: No benzyl/isopropyl groups on the acetamide nitrogen or piperidinyl-ethyl chain. Implications: Reduced molecular weight (MW = ~220 Da vs. target’s ~470 Da) likely enhances membrane permeability but diminishes target specificity due to fewer pharmacophoric elements .

Modifications to the Piperidinyl-Ethyl Chain

Variations in Acetamide Substituents

- N-Cyclopropyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide (): Structural Difference: Cyclopropyl and methyl groups replace benzyl/isopropyl and piperidinyl-ethyl chains.

Molecular Weight and Lipophilicity

The target compound’s higher molecular weight and lipophilic groups (piperidinyl, benzyl) suggest lower aqueous solubility but improved membrane penetration compared to simpler analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.